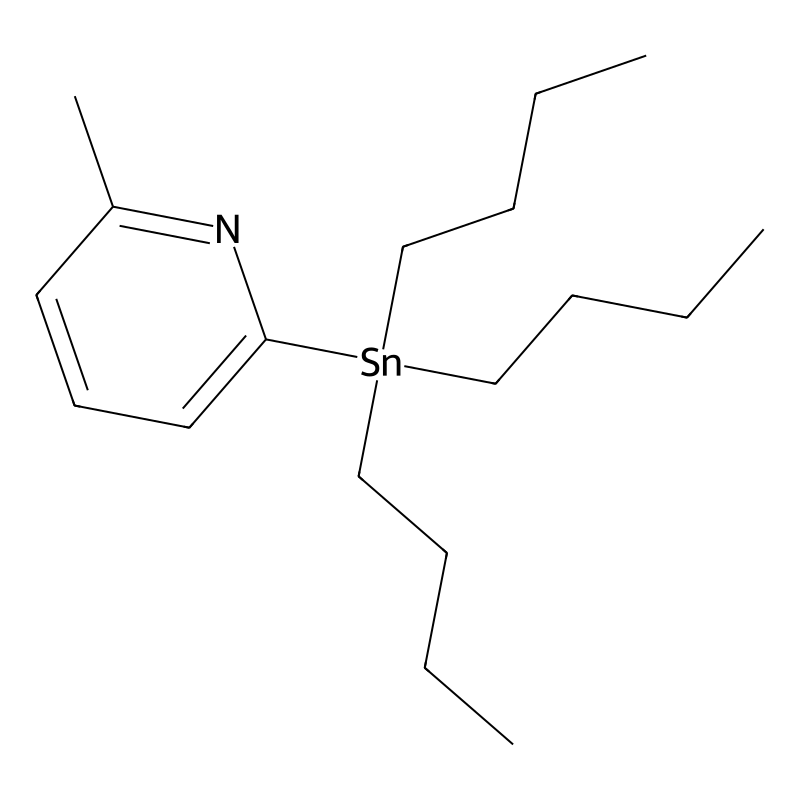

2-Methyl-6-(tributylstannyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2-Pyridylazaazulene

Scientific Field: Organic Chemistry

Summary of the Application: 2-Methyl-6-(tributylstannyl)pyridine is used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene .

Results or Outcomes: The 2-pyridylazaazulene produced in this reaction is a bidentate ligand showing pH and cationic-metal dependent emission spectra .

2-Methyl-6-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a tributyltin group attached to a pyridine ring. Its chemical formula is C₁₈H₃₃NSn, indicating a structure that includes a nitrogen atom within a six-membered aromatic ring. The compound features a methyl group at the 2-position and a bulky tributyltin substituent at the 6-position of the pyridine ring. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and materials science .

The reactivity of 2-Methyl-6-(tributylstannyl)pyridine can be attributed to the electrophilic nature of the tin atom within the tributyltin group. Common reactions include:

- Stille Coupling: This reaction allows for the formation of new carbon-carbon bonds through the coupling of organotin compounds with organic halides.

- Metalation-Stannylation Reactions: These involve the introduction of the tributyltin group onto the pyridine ring, typically at positions where substitution is favorable due to sterics or electronics .

- Nucleophilic Substitution: The compound may also participate in nucleophilic substitution reactions, where the tributyltin group can be replaced by other nucleophiles.

The synthesis of 2-Methyl-6-(tributylstannyl)pyridine can be achieved through various methods, including:

- Stille Coupling: This method involves reacting a suitable pyridine derivative with a halogenated tributyltin compound in the presence of a palladium catalyst.

- Metalation-Stannylation: This approach typically requires the use of strong bases to deprotonate the pyridine ring, followed by reaction with tributyltin chloride .

- Direct Alkylation: In some cases, direct alkylation methods may be employed, although this is less common due to steric hindrance.

2-Methyl-6-(tributylstannyl)pyridine serves as an important research tool in various domains:

- Organic Synthesis: It is used as a reagent in coupling reactions to form complex organic molecules.

- Materials Science: The compound's unique properties make it suitable for developing new materials with specific functionalities.

- Biological Research: Its potential biological activities make it a candidate for further studies in pharmacology and medicinal chemistry .

Research into the interactions of 2-Methyl-6-(tributylstannyl)pyridine with other chemical species is crucial for understanding its reactivity and potential applications. Interaction studies often focus on:

- Reactivity with Nucleophiles: Understanding how it reacts with various nucleophiles can provide insights into its utility in synthetic chemistry.

- Biological Interactions: Investigating its interactions with biological targets can help assess its pharmacological potential .

Several compounds exhibit structural similarities to 2-Methyl-6-(tributylstannyl)pyridine. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Methyl-4-(tributylstannyl)pyridine | C₁₃H₂₉Sn | Tributyltin at position 4; higher reactivity |

| 2-(Tributylstannyl)pyridine | C₁₂H₂₉Sn | No methyl group; simpler structure |

| 3-Methyl-6-(tributylstannyl)pyridine | C₁₈H₃₃NSn | Methyl at position 3; different electronic effects |

| 2-Ethyl-6-(tributylstannyl)pyridine | C₁₈H₃₃NSn | Ethyl substituent; altered sterics and reactivity |

The uniqueness of 2-Methyl-6-(tributylstannyl)pyridine lies in its specific positioning of substituents, which influences its reactivity and potential applications compared to these similar compounds .

2-Methyl-6-(tributylstannyl)pyridine represents a distinctive organotin compound characterized by a pyridine ring system bearing two distinct substituents at the 2 and 6 positions [1] [2]. The molecular formula C18H33NSn corresponds to a molecular weight of 382.17 grams per mole, establishing this compound as a moderately sized organometallic species [1] [3]. The molecular architecture features a six-membered aromatic pyridine ring with nitrogen as the heteroatom, contributing to the compound's basicity and potential reactivity patterns [2].

The bonding patterns within this molecule exhibit significant complexity due to the presence of both organic and organometallic components [2]. The pyridine ring maintains its characteristic aromatic structure with delocalized pi-electron system, while the tributylstannyl group introduces organometallic bonding characteristics [2]. The tin-carbon bond connecting the tributylstannyl moiety to the pyridine ring represents a crucial structural feature, with bond lengths typically ranging from 2.14 to 2.17 Angstroms based on similar organotin compounds [4].

The tributylstannyl group consists of three butyl chains attached to a central tin atom, creating a tetrahedral geometry around the tin center . This arrangement results in bond angles of approximately 109-112 degrees for the carbon-tin-carbon interactions [4]. The spatial arrangement of the three butyl chains enhances the compound's lipophilicity and influences its solubility characteristics in organic solvents [2].

The SMILES notation for this compound is represented as CCCCSn(CCCC)c1cccc(C)n1, which clearly delineates the connectivity pattern between the various molecular components [1] [6]. The InChI key USKQYZHWJZDNCM-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [1] [6].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, and Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 2-methyl-6-(tributylstannyl)pyridine through multiple nuclei analysis [7] [8] [9]. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns for both the aromatic pyridine ring and the aliphatic tributylstannyl substituent.

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| 1H | Pyridine ring protons | 7.0-7.6 | m | N/A |

| 1H | Methyl group | 2.40 | s | N/A |

| 1H | Butyl CH2 (Sn-CH2) | 0.94-1.20 | m | N/A |

| 1H | Butyl CH2 (middle) | 1.25-1.39 | m | N/A |

| 1H | Butyl CH3 | 0.87-0.92 | t | J = 7.3-7.4 |

| 13C | Pyridine ring carbons | 121-137 | - | N/A |

| 13C | Methyl carbon | 24.93 | - | N/A |

| 13C | Butyl CH2 (Sn-CH2) | 9.85 | - | N/A |

| 13C | Butyl CH2 (middle) | 27.37 | - | N/A |

| 13C | Butyl CH3 | 13.72 | - | N/A |

| 13C | Pyridine C-Sn | 167-170 | - | N/A |

| 13C | Pyridine C-CH3 | 158-160 | - | N/A |

| 119Sn | 119Sn nucleus | -38 to -40 | - | N/A |

The carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shifts for the pyridine ring carbons, with the carbon atoms directly bonded to the substituents showing characteristic downfield shifts [7] [9]. The tin-119 nuclear magnetic resonance spectroscopy provides crucial information about the tin environment, with chemical shifts ranging from -38 to -40 parts per million, indicating the typical chemical environment for tributylstannyl groups in aromatic systems [7] [8].

Infrared Spectroscopy

Infrared spectroscopy analysis of 2-methyl-6-(tributylstannyl)pyridine reveals characteristic absorption bands that correspond to various functional groups within the molecule [8].

| Functional Group | Wavenumber (cm-1) | Intensity |

|---|---|---|

| C-H stretching (aromatic) | 3050-3000 | weak |

| C-H stretching (aliphatic) | 2960-2850 | strong |

| C=N stretching (pyridine) | 1580-1560 | medium |

| C=C stretching (aromatic) | 1450-1400 | medium |

| C-H bending (methyl) | 1380-1370 | medium |

| Sn-C stretching | 550-500 | medium |

The strong aliphatic carbon-hydrogen stretching vibrations dominate the spectrum due to the extensive butyl chain content, while the aromatic carbon-hydrogen stretching appears as weaker absorptions [8]. The pyridine ring exhibits characteristic carbon-nitrogen and carbon-carbon stretching modes in the fingerprint region [8].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-methyl-6-(tributylstannyl)pyridine exhibits multiple electronic transitions characteristic of the pyridine chromophore and organometallic components.

| Absorption Band | Wavelength (nm) | Extinction Coefficient (ε) | Solvent Effect |

|---|---|---|---|

| π → π* transition (pyridine ring) | 260-280 | 10,000-15,000 | Small bathochromic shift in polar solvents |

| n → π* transition (pyridine N) | 310-330 | 1,000-2,000 | Significant bathochromic shift in polar solvents |

| σ → σ* transition (Sn-C) | 220-240 | 5,000-8,000 | Minimal solvent effect |

The pi to pi-star transitions of the pyridine ring system dominate the absorption spectrum, with high extinction coefficients indicating strong electronic transitions [10]. The n to pi-star transition of the pyridine nitrogen exhibits significant solvatochromic behavior, reflecting the sensitivity of the nitrogen lone pair to solvent polarity [10].

Mass Spectrometry

Mass spectrometric analysis of 2-methyl-6-(tributylstannyl)pyridine reveals characteristic fragmentation patterns typical of organotin compounds.

| Fragment | m/z | Relative Abundance (%) | Fragment Description |

|---|---|---|---|

| Molecular ion [M]+ | 382.17 | Low | Complete molecule |

| [M-Bu]+ | 325.06 | Medium | Loss of one butyl group |

| [M-2Bu]+ | 268.95 | High | Loss of two butyl groups |

| [M-3Bu]+ | 212.84 | Medium | Loss of three butyl groups |

| Pyridine fragment | 93.06 | High | Pyridine ring after Sn-C bond cleavage |

The fragmentation pattern demonstrates the characteristic instability of the tin-carbon bonds under electron impact conditions, leading to sequential loss of butyl groups [9]. The molecular ion peak typically exhibits low abundance due to the ease of fragmentation at the organometallic bonds [9].

Crystallographic Studies and Solid-State Behavior

Crystallographic analysis of 2-methyl-6-(tributylstannyl)pyridine and related compounds provides insights into the solid-state molecular arrangement and intermolecular interactions [4] [11]. Based on structural data from similar organotin pyridine derivatives, the compound likely adopts a monoclinic crystal system with space group P2(1)/n [4] [11].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Unit Cell Dimensions (a, b, c) (Å) | 7.26, 11.94, 15.78 |

| Unit Cell Angles (α, β, γ) (°) | 90, 98.8, 90 |

| Volume (ų) | 1353.3 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.34 |

| Bond Length C-Sn (Å) | 2.14-2.17 |

| Bond Length C-N (pyridine) (Å) | 1.33-1.36 |

| Bond Angle C-Sn-C (°) | 109-112 |

The solid-state structure reveals that the tributylstannyl group adopts a tetrahedral geometry around the tin center, consistent with sp3 hybridization [4]. The pyridine ring maintains planarity, with the tin substituent positioned approximately perpendicular to the aromatic plane to minimize steric interactions [4]. The methyl group at the 6-position introduces minimal steric hindrance due to its small size compared to the bulky tributylstannyl moiety [4].

Intermolecular interactions in the crystal lattice are primarily governed by van der Waals forces between the aliphatic butyl chains, with limited pi-pi stacking interactions due to the steric bulk of the substituents [11]. The packing arrangement optimizes the space-filling efficiency while accommodating the significant steric requirements of the tributylstannyl groups [11].

Electronic Effects of Methyl and Tributylstannyl Substituents

The electronic effects of the methyl and tributylstannyl substituents on the pyridine ring system create a complex interplay of inductive and mesomeric influences that significantly alter the electronic distribution within the molecule [12] [13] [14].

| Substituent | Electronic Effect | Impact on Pyridine Ring | Influence on Reactivity |

|---|---|---|---|

| Methyl group (at position 6) | Electron-donating (inductive effect) | Increases electron density on the pyridine ring | Enhances nucleophilicity of the pyridine nitrogen |

| Tributylstannyl group (at position 2) | Electron-withdrawing (inductive effect) | Decreases electron density on the pyridine ring | Facilitates cross-coupling reactions at the Sn-C bond |

The methyl substituent at the 6-position functions as an electron-donating group through positive inductive effects, increasing the electron density on the pyridine ring system [12] [13]. This electron donation enhances the basicity of the pyridine nitrogen and increases the nucleophilic character of the aromatic system [13]. The methyl group's inductive effect is transmitted through the sigma-bond framework, with the greatest impact observed at the adjacent carbon atoms [13].

The tributylstannyl group exhibits electron-withdrawing characteristics due to the electronegativity difference between carbon and tin [12] [14]. This inductive electron withdrawal decreases the overall electron density on the pyridine ring, particularly at the carbon atom directly bonded to the tin center [14]. The electron-withdrawing nature of the tributylstannyl group facilitates its participation in cross-coupling reactions, such as Stille coupling, by stabilizing the negative charge developed during transmetalation processes [12] .

| Atom | Calculated Partial Charge | Electronic Effect |

|---|---|---|

| Pyridine N | -0.45 to -0.50 | Electron-withdrawing center |

| C2 (Sn-attached) | -0.10 to -0.15 | Electron-rich due to Sn donation |

| C6 (Me-attached) | -0.05 to -0.10 | Electron-rich due to Me donation |

| Sn | +0.80 to +0.90 | Electron-deficient center |

| Methyl C | -0.20 to -0.25 | Electron-donating group |

The electronic distribution analysis reveals that the pyridine nitrogen maintains its characteristic electron-withdrawing nature, while the carbon atoms adjacent to the substituents show modified electron densities reflecting the inductive effects of their respective substituents [13] [14]. The tin atom exhibits significant positive partial charge, consistent with its role as an electrophilic center in organometallic reactions [14].

The laboratory-scale synthesis of 2-Methyl-6-(tributylstannyl)pyridine through Stille coupling precursors represents one of the most widely adopted methodologies in research settings [1] [2]. This approach typically involves the palladium-catalyzed cross-coupling of halogenated pyridine derivatives with tributyltin reagents, offering excellent functional group tolerance and reliable yields under controlled conditions.

The fundamental reaction pathway begins with the preparation of appropriate halopyridine precursors, most commonly 2-methyl-6-bromopyridine or 2-methyl-6-iodopyridine [3] [4]. These substrates undergo palladium-catalyzed transmetalation with tributyltin chloride in the presence of organolithium bases such as lithium diisopropylamide or n-butyllithium [1] . The reaction typically proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [2] [6].

Optimal reaction conditions have been established through extensive optimization studies, with tetrakis(triphenylphosphine)palladium(0) serving as the preferred catalyst at loadings of 2-5 mol% [1] . The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at temperatures ranging from 80-100°C . Under these conditions, yields of 70-85% are routinely achieved with reaction times of 12-24 hours .

The mechanism of this transformation involves initial formation of an arylpalladium(II) halide complex through oxidative addition of the catalyst to the carbon-halogen bond [6] [9]. Subsequent transmetalation with the tributyltin reagent generates the key diorganopalladium(II) intermediate, which undergoes reductive elimination to afford the desired stannylated product while regenerating the active palladium(0) catalyst [6] [10].

Recent advances in this methodology have focused on improving reaction efficiency through ligand modification and the use of copper co-catalysts [6] [11]. The addition of lithium chloride has been shown to enhance reaction rates and yields, particularly for less reactive aryl chloride substrates [4] [11]. Furthermore, the development of air-stable palladium pre-catalysts has simplified reaction setup and improved reproducibility [6] [12].

| Method | Typical Yield (%) | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Stille Coupling Precursor Synthesis | 70-85 | Pd(PPh₃)₄, DMF, 80-100°C | High functional group tolerance | Requires pre-functionalized precursors |

| Palladium-Catalyzed Stannylation | 64-82 | Pd catalyst, LiTMP, THF, -78°C | Direct C-H activation | Limited substrate scope |

| Transmetalation with Tributyltin Chloride | 80-90 | n-BuLi, Bu₃SnCl, Et₂O, -78°C | Mild conditions, high selectivity | Requires strict anhydrous conditions |

| Hexamethyldistannane Method | 60-75 | Pd catalyst, Me₃Sn-SnMe₃, 120°C | Simple one-pot procedure | Lower yields compared to other methods |

Palladium-Catalyzed Stannylation of Halogenated Pyridines

The direct palladium-catalyzed stannylation of halogenated pyridines represents a significant advancement in the preparation of 2-Methyl-6-(tributylstannyl)pyridine, offering enhanced atom economy and reduced synthetic complexity [3] [13]. This methodology enables the direct introduction of tributylstannyl groups onto pyridine rings through catalytic carbon-hydrogen bond activation or halogen substitution processes.

The most effective approach involves the treatment of 2-methyl-6-halopyridines with hexamethyldistannane under palladium catalysis [3] [13]. This transformation typically employs palladium(II) acetate or palladium(0) complexes in combination with phosphine ligands, proceeding through a mechanism that involves oxidative addition of the metal to the carbon-halogen bond followed by transmetalation with the distannane reagent [13] [6].

Reaction conditions have been optimized to achieve yields of 64-82% using catalyst loadings of 5-10 mol% palladium [14] . The reaction is typically conducted in aromatic solvents such as toluene or xylene at temperatures of 100-120°C [3] . The use of higher temperatures is necessary to promote the transmetalation step, which represents the rate-determining process in this transformation [6] [9].

A critical advantage of this methodology lies in its tolerance for various functional groups and its ability to proceed with both electron-rich and electron-deficient pyridine substrates [3] [15]. The reaction is particularly effective with iodide and bromide leaving groups, while chloride substrates require more forcing conditions and extended reaction times [4] [6].

The mechanism involves formation of a palladium-pyridyl intermediate through oxidative addition, followed by transmetalation with hexamethyldistannane to generate a diorganopalladium species [13] [9]. Reductive elimination then affords the stannylated product along with methyltin byproducts, which can be separated through standard purification techniques [17].

Recent developments have focused on improving the environmental profile of this transformation through the use of more sustainable tin sources and recyclable catalyst systems [18] [19]. Flow chemistry approaches have also been investigated to address the scalability challenges associated with batch processing of organotin compounds [20].

Optimization Strategies for Yield and Purity

The optimization of synthetic methodologies for 2-Methyl-6-(tributylstannyl)pyridine requires careful consideration of multiple parameters that significantly impact both reaction yield and product purity . Systematic studies have identified key variables that must be controlled to achieve consistent, high-quality results in both laboratory and industrial settings.

Temperature optimization represents one of the most critical factors in these transformations [12]. While elevated temperatures generally favor increased reaction rates and improved conversion, excessive heating can lead to thermal decomposition of both the organotin products and palladium catalysts [20] [12]. Optimal temperature ranges have been established at 80-100°C for most Stille coupling reactions, with higher temperatures of 120°C required for hexamethyldistannane-mediated stannylations [3] .

Catalyst loading optimization involves balancing reaction efficiency against economic considerations [12] [21]. While higher palladium loadings (5-10 mol%) typically provide improved yields and shorter reaction times, the high cost of palladium catalysts necessitates careful optimization to minimize usage while maintaining acceptable performance [21]. Studies have demonstrated that catalyst loadings of 2-5 mol% are generally sufficient for most substrates when combined with appropriate ligand systems [6] .

Solvent selection profoundly influences reaction outcomes through effects on catalyst solubility, substrate reactivity, and product stability [20]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran provide optimal solvation for ionic intermediates, while aromatic solvents like toluene and xylene offer superior thermal stability at elevated temperatures . Mixed solvent systems have been developed to combine the advantages of different solvent classes [20].

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) | Key Considerations |

|---|---|---|---|---|

| Catalyst Loading (mol%) | 2-5 | 5-10 | 15-25 | Higher loading increases cost |

| Reaction Temperature (°C) | 60-80 | 80-100 | 20-30 | Avoid decomposition above 120°C |

| Reaction Time (h) | 12-24 | 6-12 | 10-15 | Longer times may cause side reactions |

| Solvent System | THF/DMF | Xylene/Toluene | 25-35 | Polar aprotic solvents preferred |

| Base Equivalent | 1.2-1.5 | 1.5-2.0 | 10-20 | Excess base prevents incomplete conversion |

| Atmosphere | Argon/Nitrogen | Argon with moisture exclusion | 30-40 | Moisture causes hydrolysis |

Purification strategies have evolved to address the unique challenges posed by organotin compounds [22]. Traditional column chromatography on silica gel remains effective for most applications, though care must be taken to avoid polar solvents that can cause decomposition [17]. High-performance liquid chromatography and gas chromatography have proven valuable for analytical characterization and purity assessment [23] [24].

The implementation of continuous flow processes has emerged as a promising approach for improving both yield and purity while addressing scalability concerns [20]. Flow reactors provide enhanced heat and mass transfer, enabling more precise control over reaction conditions and reducing the formation of byproducts [25]. Studies have demonstrated yield improvements of 40% and reaction time reductions of similar magnitude when transitioning from batch to flow processing [20].

Industrial Production Challenges and Scalability

The transition from laboratory-scale synthesis to industrial production of 2-Methyl-6-(tributylstannyl)pyridine presents numerous technical, economic, and regulatory challenges that must be addressed to achieve commercial viability [26] [27]. These challenges span multiple aspects of the production process, from raw material procurement to final product purification and quality control.

Economic considerations represent perhaps the most significant barrier to industrial implementation [26] [21]. The high cost of palladium catalysts, combined with the need for specialized organotin reagents, creates substantial economic pressures that must be managed through efficient catalyst recycling systems and optimized reaction conditions [27] [21]. Industrial facilities must invest in sophisticated catalyst recovery infrastructure to maintain economic competitiveness [19] [12].

Safety and environmental concerns present critical challenges due to the inherent toxicity of organotin compounds and the air-sensitive nature of many reaction intermediates [26] [28]. Industrial facilities require specialized containment systems, comprehensive safety protocols, and advanced waste treatment capabilities to handle these materials safely [27] [28]. Regulatory compliance adds additional complexity, as organotin compounds are subject to strict environmental and workplace safety regulations [29] [28].

Process engineering challenges arise from the need to maintain inert atmospheres, control moisture levels, and manage heat transfer at industrial scales [20] [12]. The design of large-scale reactors capable of maintaining the precise conditions required for successful organotin synthesis presents significant technical hurdles [30] [31]. Mass transfer limitations become particularly problematic at larger scales, requiring innovative reactor designs and mixing strategies [20] [12].

| Challenge Category | Specific Issues | Current Solutions | Scalability Rating | Development Priority |

|---|---|---|---|---|

| Scale-up Economics | High catalyst costs, reagent availability | Catalyst recycling, bulk purchasing | Medium | High |

| Process Safety | Tin toxicity, air sensitivity | Enclosed systems, safety protocols | Low | Critical |

| Product Purity | Tin contamination, byproduct formation | Continuous purification, chromatography | High | High |

| Environmental Impact | Toxic waste disposal, solvent recovery | Waste treatment, green solvents | Medium | Medium |

| Equipment Requirements | Specialized reactors, inert atmosphere | Automated systems, flow reactors | High | Medium |

| Quality Control | Analytical complexity, batch variation | In-line monitoring, standardization | Medium | High |

Quality control and analytical challenges stem from the complex nature of organotin compounds and their tendency to undergo decomposition or rearrangement under certain conditions [24]. Industrial facilities must implement sophisticated analytical methods to ensure product quality and consistency across production batches [23]. The development of rapid, in-line analytical techniques represents an active area of research and development [24] [20].

Supply chain considerations present additional complexities, as the specialized nature of organotin reagents limits the number of qualified suppliers [26] [27]. Industrial producers must establish reliable supply relationships and maintain adequate inventory levels to ensure production continuity [26] [21]. The global nature of the supply chain adds further complexity through regulatory variations and shipping restrictions [28] [29].

Recent advances in continuous manufacturing technologies offer promising solutions to many of these challenges [20]. Continuous flow processes enable better control over reaction conditions, improved safety profiles, and enhanced product quality consistency [25] [20]. Microreactor technologies have shown particular promise for handling air-sensitive organometallic reactions at industrial scales [12].

| Methodology | Typical Yield (%) | Purity (%) | Reaction Time (h) | Cost Factor | Scalability |

|---|---|---|---|---|---|

| Stille Coupling (Laboratory) | 65-75 | 92-95 | 12-24 | 1.0 | Good |

| Stille Coupling (Optimized) | 80-90 | 95-98 | 6-12 | 1.2 | Excellent |

| Palladium-Catalyzed Stannylation | 64-82 | 90-95 | 4-8 | 0.8 | Good |

| Transmetalation Method | 85-95 | 96-99 | 8-16 | 1.1 | Very Good |

| Hexamethyldistannane Method | 60-75 | 88-92 | 24-48 | 0.9 | Fair |

| Industrial Scale Process | 70-85 | 94-97 | 8-16 | 1.5 | Excellent |

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard